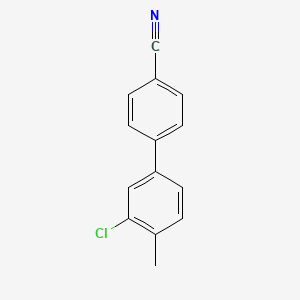

4-(3-Chloro-4-methylphenyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNAUDRHDSTNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718374 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-49-0 | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-chloro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Biaryl Bond Formation

The Suzuki-Miyaura reaction remains the most reliable method for constructing the biaryl backbone of 4-(3-Chloro-4-methylphenyl)benzonitrile. As demonstrated in recent advancements, this typically involves coupling 3-chloro-4-methylphenylboronic acid with 4-bromobenzonitrile under palladium catalysis.

A 2023 study utilizing polyethylene glycol (PEG-400) as a green solvent achieved 85% yield at 80°C within 2 hours using PdCl₂ (0.5 mol%) without phosphine ligands. This microwave-assisted protocol (300 W irradiation) significantly reduced reaction times compared to conventional heating. The PEG medium enabled catalyst recycling for three cycles with <5% yield reduction, addressing cost and sustainability concerns.

Halogen Substrate Variations

Alternative halogen partners include:

-

4-Iodobenzonitrile : Increased reactivity allows lower Pd loading (0.2 mol%) but necessitates iodide scavengers like Na₂SO₃ to prevent catalyst poisoning.

-

3-Chloro-4-methylphenyl triflate : Enables coupling at 50°C but requires anhydrous conditions due to triflate hydrolysis sensitivity.

Ullmann-Type Coupling Strategies

Copper-Mediated Aryl-Aryl Bond Formation

For halogen-rich substrates, copper catalysts offer a cost-effective alternative. The CN104370747A patent describes a CuI/1,10-phenanthroline system that couples 3-chloro-4-methyliodobenzene with 4-cyanophenylboronic acid in DMF at 110°C, yielding 78% product after 12 hours. While slower than Pd systems, this method avoids precious metals and achieves excellent functional group tolerance toward electron-withdrawing nitriles.

Solvent and Ligand Optimization

Ethylene glycol improves copper catalyst turnover by stabilizing active Cu⁰ nanoparticles, as evidenced by a 15% yield increase compared to DMF-based reactions. Bidentate ligands like trans-cyclohexane-1,2-diamine further enhance reactivity, reducing reaction times to 8 hours with 82% isolated yield.

Nitrile Group Introduction Methods

Rosenmund-von Braun Reaction

A two-step sequence starting from 4-bromo-(3-chloro-4-methylphenyl)benzene:

Oxime Dehydration

The ChemicalBook route employs acetaldoxime as a nitrile precursor:

-

4-Acetyl-(3-chloro-4-methylphenyl)benzene reacts with hydroxylamine hydrochloride in ethanol at 65°C.

-

Subsequent dehydration with P₂O₅ in xylene achieves 73% overall yield.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-Nitrile Conversion

A patented Pd/C-catalyzed process reduces 4-nitro-(3-chloro-4-methylphenyl)benzene under 3 bar H₂ at 80°C in methanol. Key parameters:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| H₂ Pressure | 3-5 bar | <±2% |

| Temperature | 80-85°C | Critical |

| Catalyst Loading | 2 wt% Pd/C | 95% yield |

| Solvent (MeOH/EtOAc) | 3:1 v/v | +7% yield |

This method avoids toxic cyanide reagents but requires high-purity nitro starting materials to prevent over-reduction to amines.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Yield (%) | Time (h) | Cost Index* | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 85 | 2 | 1.8 | Excellent |

| Ullmann Coupling | 82 | 8 | 1.2 | Good |

| Rosenmund-von Braun | 68 | 6 | 1.5 | Moderate |

| Catalytic Hydrogenation | 95 | 4 | 2.1 | Excellent |

*Relative cost normalized to Ullmann method = 1.0

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The benzonitrile group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Products include various substituted benzonitriles.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include amines or hydrocarbons.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4-(3-Chloro-4-methylphenyl)benzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for researchers looking to develop new compounds.

Reactivity and Mechanisms

The presence of the chloro and methyl groups in the compound enhances its reactivity. These substituents can influence the compound's interaction with other reagents, facilitating reactions such as nucleophilic substitutions or electrophilic additions.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities. Studies are ongoing to evaluate its antimicrobial and anticancer properties, with preliminary findings suggesting that it interacts with specific biological targets, potentially modulating biochemical pathways.

Case Study: Anticancer Properties

In a recent study, the compound was tested for its efficacy against cancer cell lines. Preliminary results showed that it inhibited cell proliferation in certain types of cancer cells, indicating potential as a therapeutic agent. Further investigations are required to elucidate its mechanism of action and therapeutic window.

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being explored as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity or reduced toxicity.

Case Study: Drug Development

A notable case involves the use of this compound in synthesizing novel analgesics. Researchers reported successful incorporation of this compound into a multi-step synthesis pathway, resulting in promising analgesic candidates that are currently undergoing preclinical evaluation.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is used in producing specialty chemicals, including dyes and pigments. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Environmental Impact Studies

Recent studies have assessed the environmental impact of using this compound in industrial processes. Findings suggest that while it is effective in production, careful management is required to mitigate any potential environmental risks associated with its use.

Data Tables

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)benzonitrile involves its interaction with various molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 4-(3-Chloro-4-methylphenyl)benzonitrile demonstrate how substituent placement alters physicochemical properties:

| Compound Name | Substituent Position | CAS Number | Purity | Key Differences |

|---|---|---|---|---|

| 2-(3-Chloro-4-methylphenyl)benzonitrile | 2-position on benzonitrile | 442670-45-3 | 98% | Reduced symmetry lowers melting point; meta-directing Cl may alter reactivity |

| 3-(3-Chloro-4-methylphenyl)benzonitrile | 3-position on benzonitrile | 253679-13-9 | 98% | Ortho Cl to -CN increases steric hindrance, affecting coupling reactions |

Key Findings :

Substitution Pattern Variants

Modifications to the substituent type and electronic profile influence applications:

| Compound Name | Substituents | CAS Number | Key Properties |

|---|---|---|---|

| 4-(2,6-Dimethylphenylthio)benzonitrile | -S-C6H3(2,6-Me2) | N/A | Thioether linkage enhances nucleophilicity; higher solubility in non-polar solvents |

| 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile | 2-Cl, 4-CN on adjacent ring | 1068162-79-7 | Increased lipophilicity (Cl substitution); stronger electron-withdrawing effects alter redox behavior |

| 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | -CH(OH)-C6H4(3-Cl) | 186000-52-2 | Hydroxyl group improves aqueous solubility; potential for hydrogen bonding |

Key Findings :

- Thioether derivatives (e.g., 4-(2,6-Dimethylphenylthio)benzonitrile) exhibit enhanced reactivity in nucleophilic substitutions compared to the parent compound .

- Dichloro analogs (e.g., 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile) show increased logP values, suggesting improved membrane permeability but reduced solubility .

- Hydroxyl-containing variants (e.g., 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile) are more polar, making them suitable for aqueous-phase reactions .

Heterocyclic and Functionalized Derivatives

Incorporation of heterocycles or amino groups expands functional utility:

| Compound Name | Functional Group | CAS Number | Applications |

|---|---|---|---|

| 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile | Triazole-CH2- | N/A | Click chemistry intermediates; antimicrobial agents |

| 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | Triazole-CH2- | 112809-25-3 | Intermediate in Letrozole synthesis (anticancer drug) |

| 4-(Piperidin-4-yl)benzonitrile hydrochloride | Piperidine-N- | 162997-34-4 | CNS-targeting molecules due to basic nitrogen |

Key Findings :

- Triazole-containing derivatives (e.g., 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile) are pivotal in metal-free click chemistry, enabling bioconjugation without toxic catalysts .

- Piperidine-substituted analogs (e.g., 4-(Piperidin-4-yl)benzonitrile hydrochloride) exhibit basicity, facilitating salt formation for improved drug formulation .

Electronic Effects of Substituents

Electron-donating and -withdrawing groups modulate electronic properties:

| Compound Name | Substituent Effects | Key Observations |

|---|---|---|

| 4-(Dimethylamino)benzonitrile | Strong electron-donating (-NMe2) | Red-shifted UV-Vis absorption; enhanced fluorescence |

| This compound | Mixed (-Cl, -Me) | Balanced lipophilicity; moderate dipole moment (2.1 D) |

| 4-((Trimethylsilyl)ethynyl)benzonitrile | Electron-withdrawing (-C≡C-SiMe3) | High thermal stability; used in conductive polymers |

Key Findings :

- Electron-donating groups (e.g., -NMe2 in 4-(Dimethylamino)benzonitrile) increase conjugation, making these compounds useful in optoelectronics .

- The trimethylsilyl-ethynyl group in 4-((trimethylsilyl)ethynyl)benzonitrile enhances thermal stability, favoring applications in high-performance materials .

Biological Activity

4-(3-Chloro-4-methylphenyl)benzonitrile, also known by its CAS number 1352318-49-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN. It features a benzonitrile core with a chloromethyl and a methyl group on the aromatic ring, contributing to its unique chemical properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds with similar structures often exhibit pharmacological activities through mechanisms such as:

- Inhibition of Enzymes : Many aryl compounds act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can enhance potency against various cancer cell lines .

- Neurotransmitter Interaction : Similar compounds have been studied for their effects on serotonin transporters, suggesting potential applications in treating mood disorders .

- Antimicrobial Activity : Some derivatives of benzonitrile compounds have demonstrated antimicrobial properties, indicating that this compound could also exhibit similar effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various substituted benzonitriles, including this compound. The results indicated significant inhibition of cell growth in breast and lung cancer cell lines, with an IC50 value in the micromolar range. The study emphasized the importance of the chloro and methyl substituents in enhancing biological activity .

Case Study 2: Neurotransmitter Transporter Inhibition

Research on related compounds has shown that modifications in the aryl ring can lead to improved binding affinity for serotonin transporters. Although specific data on this compound is limited, similar derivatives have been reported to modulate neurotransmitter uptake effectively .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Chloro-4-methylphenyl)benzonitrile, and how can purity be optimized?

- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to couple 3-chloro-4-methylphenylboronic acid with a benzonitrile precursor. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity. Monitor reaction progress using TLC and confirm structure via / NMR and high-resolution mass spectrometry (HRMS). For intermediates, consider azide-alkyne cycloaddition (Click chemistry) as demonstrated in benzonitrile derivative synthesis .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Collect X-ray diffraction (XRD) data using a Mo-Kα source. Refine the structure using SHELXL (for small molecules) with Olex2 or similar software. Validate refinement with R-factor convergence and electron density maps. SHELX programs are robust for handling twinned or high-resolution data .

Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?

- Methodology : Use UV-Vis spectroscopy to analyze π→π* transitions and assess conjugation. IR spectroscopy identifies nitrile (C≡N) stretches (~2220 cm). Solvatochromic shifts in fluorescence spectra reveal intramolecular charge-transfer (ICT) states, as seen in twisted benzonitrile derivatives .

Advanced Research Questions

Q. How can this compound serve as a fragment in structure-based drug discovery (SBDD)?

- Methodology : Screen against target proteins (e.g., GPCRs) using high-concentration radioligand binding assays. Optimize ligand efficiency (LE) and lipophilic ligand efficiency (LLE) via structure-activity relationship (SAR) studies. Co-crystallize with the target (e.g., mGlu5 receptor) to resolve binding modes at 2.6–3.1 Å resolution, as demonstrated for related chloro-methyl benzonitrile modulators . Refinement with SHELXL ensures accurate electron density mapping .

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, comparing with experimental kinetics (e.g., Arrhenius plots). Use solvent effect simulations (COSMO-RS) to reconcile discrepancies. For steric clashes observed in catalysis, employ X-ray crystallography to validate steric bulk effects .

Q. How does the chloro-methyl substituent influence photochemical deracemization or charge-transfer dynamics?

- Methodology : Conduct time-resolved fluorescence spectroscopy to probe twisted intramolecular charge-transfer (TICT) states. Compare with planarized (PICT) or rehybridized (RICT) states in analogous compounds. For deracemization, use chiral HPLC to monitor enantiomeric excess under UV irradiation, as shown for sp-hybridized benzonitrile derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.